5,7-Dibromoquinolin-8-yl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 3-chlorobenzoate is a chemical compound with the molecular formula C16H8Br2ClNO2 and a molecular weight of 441.5 g/mol. This compound is known for its use as a chemiluminescent probe in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate typically involves the reaction of 5,7-dibromo-8-quinoline with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 3-chlorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 3-chlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a chemiluminescent probe for detecting and analyzing chemical reactions.
Biology: Employed in biological assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. As a chemiluminescent probe, it emits light upon reacting with certain chemicals, allowing for the detection and analysis of various biological and chemical processes. The compound’s molecular structure enables it to interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-quinoline: A precursor in the synthesis of 5,7-Dibromoquinolin-8-yl 3-chlorobenzoate.
3-Chlorobenzoic Acid: Another precursor used in the synthesis.
8-Quinolinyl Benzoate Derivatives: Compounds with similar structures and properties.
Uniqueness
This compound is unique due to its dual functional groups (bromo and chloro) and its application as a chemiluminescent probe. This combination of features makes it particularly useful in scientific research for detecting and analyzing chemical and biological processes.
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO2/c17-12-8-13(18)15(14-11(12)5-2-6-20-14)22-16(21)9-3-1-4-10(19)7-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBBVNCQDXQGTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.